molecular formula C16H12N2O3S B2430749 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide CAS No. 896340-61-7

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2430749
CAS No.: 896340-61-7
M. Wt: 312.34
InChI Key: NLBKPGMBCDXSAI-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety and a methylsulfanylbenzamide group, which contribute to its distinct chemical properties.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide typically involves the reaction of 3-methylsulfanylbenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide
  • N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-22-11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBKPGMBCDXSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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